

An In-depth Technical Guide to tert-Butoxyacetic Acid

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Compound of Interest

Compound Name: 2-(Tert-butoxy)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butoxyacetic acid, a valuable intermediate in organic synthesis and medicinal chemistry. It covers the compound's structural formula, physicochemical properties, synthesis protocols, and key applications in research and drug development, with a focus on its role as a versatile building block and protecting group.

Core Concepts: Structure and Function

Tert-butoxyacetic acid, with the IUPAC name 2-[(2-methylpropan-2-yl)oxy]acetic acid, is a carboxylic acid derivative characterized by a tert-butoxy group attached to the alpha-carbon of an acetic acid moiety.^[1] Its chemical structure is represented by the formula C₆H₁₂O₃.^[2] The defining feature of this molecule is the bulky tert-butyl group, which serves as a robust protecting group for the carboxylic acid functionality. This allows for selective chemical modifications at other sites of a larger molecule.^[3] The protecting group can be subsequently removed under mild acidic conditions, regenerating the free carboxylic acid.^[3]

Key Identifiers:

- SMILES:CC(C)(C)OCC(=O)O^[1]
- InChI Key:HQLILHPGWSURBT-UHFFFAOYSA-N^[1]
- CAS Number: 13211-32-0^[1]

Physicochemical Properties

Quantitative data for tert-butoxyacetic acid is summarized below. While specific experimental values for properties like melting point, boiling point, and density are not consistently reported in major chemical databases, it is often described qualitatively as a colorless to yellow liquid or a low-melting solid.

Property	Value	Source(s)
Molecular Formula	C6H12O3	[2]
Molecular Weight	132.16 g/mol	[1][2]
Physical Form	Liquid or low-melting solid	
Boiling Point	Data not available	[4]
Melting Point	Data not available	[4]
Density	Data not available	[4]
Flash Point	Not applicable	[2]

Synthesis and Experimental Protocols

Tert-butoxyacetic acid is a valuable synthetic intermediate due to its utility as a building block and protecting group.[3] The following sections detail common experimental procedures.

Synthesis of tert-Butoxyacetic Acid

A common laboratory-scale synthesis involves the reaction of potassium tert-butoxide with a haloacetic acid, such as bromoacetic or chloroacetic acid.[3]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from procedures described in the literature.[3]

Materials:

- Potassium tert-butoxide

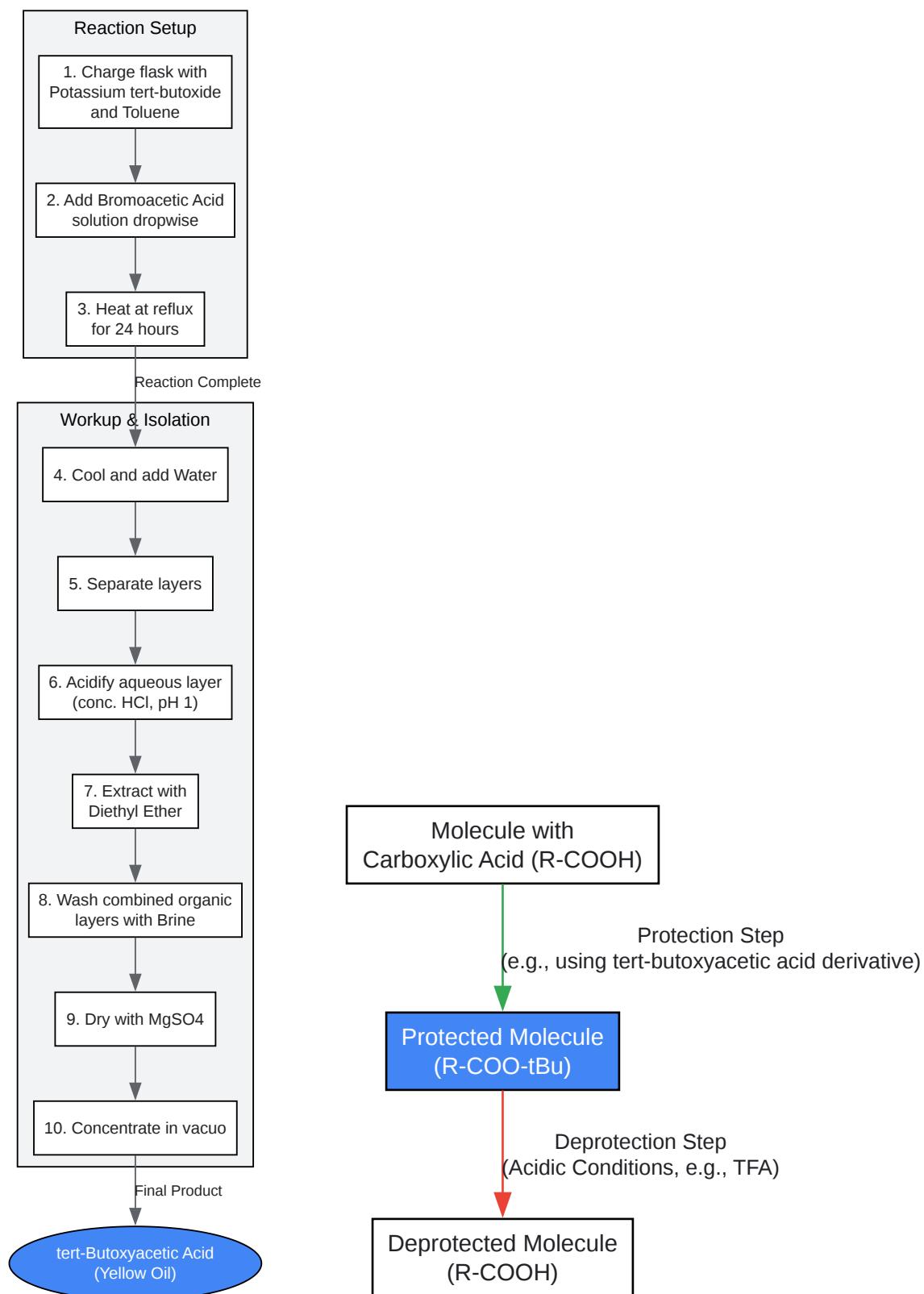
- Bromoacetic acid
- Toluene
- Water
- Diethyl ether
- Concentrated hydrochloric acid
- Saturated sodium chloride solution (brine)
- Magnesium sulfate (anhydrous)

Procedure:

- To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere.[3]
- Prepare a solution of bromoacetic acid (0.446 moles) in 100 ml of toluene.[3]
- Add the bromoacetic acid solution dropwise to the stirred potassium tert-butoxide suspension.[3]
- Heat the mixture at reflux for 24 hours.[3]
- After cooling the mixture to room temperature, add 100 ml of water and separate the layers.[3]
- Wash the aqueous layer with diethyl ether (2 x 50 ml).[3]
- Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.[3]
- Extract the resulting mixture with diethyl ether (3 x 100 ml).[3]
- Combine the organic extracts and wash with a saturated sodium chloride solution (1 x 75 ml).[3]

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a yellow oil.[3]

The following diagram illustrates the general workflow for this synthesis.

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